molecular formula C17H16Cl2N2O2 B6013462 N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide

N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide

Cat. No. B6013462
M. Wt: 351.2 g/mol
InChI Key: BXXKVPBNRBXRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide, also known as BDP-9066, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDP-9066 belongs to the class of benzamides and has been found to possess anti-inflammatory, anti-tumor, and anti-fibrotic properties. In

Scientific Research Applications

N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties and has shown promising results in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide has also been found to inhibit tumor growth and metastasis in various cancer models, including breast cancer and lung cancer. Additionally, N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide has been shown to have anti-fibrotic effects and has potential therapeutic applications in liver fibrosis and pulmonary fibrosis.

Mechanism of Action

The mechanism of action of N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide is not completely understood; however, it is believed to act through multiple pathways. N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer development. N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide also inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide has been found to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and fibrosis.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide inhibits the proliferation and migration of cancer cells. N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide has also been found to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of IBD and RA. Additionally, N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide has been found to reduce the levels of collagen and other extracellular matrix proteins in animal models of liver fibrosis and pulmonary fibrosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide in lab experiments is that it is a relatively stable compound and can be easily synthesized. Additionally, N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide has been found to have low toxicity and does not have any significant side effects. However, one of the limitations of using N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide in lab experiments is that its mechanism of action is not completely understood. Additionally, the optimal dose and treatment duration of N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide for various diseases are still being investigated.

Future Directions

There are several future directions for the research on N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide. One of the potential applications of N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide is in the treatment of fibrotic diseases such as liver fibrosis and pulmonary fibrosis. Further studies are needed to investigate the efficacy of N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide in these diseases. Additionally, the potential use of N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide in combination with other anti-cancer drugs for the treatment of various cancers is an area of active research. Further studies are also needed to investigate the optimal dose and treatment duration of N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide for various diseases. Finally, the development of novel analogs of N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide with improved efficacy and selectivity is an area of future research.
Conclusion:
In conclusion, N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide is a chemical compound that has shown promising results in the treatment of various diseases. Its anti-inflammatory, anti-tumor, and anti-fibrotic properties make it a potential therapeutic agent for various diseases. Further studies are needed to investigate the optimal dose and treatment duration of N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide for various diseases and to develop novel analogs with improved efficacy and selectivity.

Synthesis Methods

The synthesis of N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide involves the reaction of 2,5-dichlorobenzoic acid with 4-aminobutyramide in the presence of a coupling agent. The resulting product is then purified through column chromatography to obtain the final compound. The purity and yield of the synthesized compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

N-[4-(butanoylamino)phenyl]-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c1-2-3-16(22)20-12-5-7-13(8-6-12)21-17(23)14-10-11(18)4-9-15(14)19/h4-10H,2-3H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXKVPBNRBXRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.